molecular formula C8H5ClN2O2 B1464654 5-Chloro-2-methyl-3-nitrobenzonitrile CAS No. 1082040-48-9

5-Chloro-2-methyl-3-nitrobenzonitrile

Cat. No. B1464654
CAS RN: 1082040-48-9
M. Wt: 196.59 g/mol
InChI Key: URHNBNZXLYAALF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 5-Chloro-2-methyl-3-nitrobenzonitrile is approximately .

Scientific Research Applications

Vibrational Analysis and Spectroscopy

Research into similar compounds, such as 4-chloro-3-nitrobenzonitrile, has focused on vibrational analysis through experimental and theoretical harmonic and anharmonic vibrational frequencies. These studies are crucial for understanding the molecular structure and behavior of such compounds, employing techniques like FT-IR, μ-Raman spectra, and quantum chemical calculations (Sert, Çırak, & Ucun, 2013). Similarly, 2-chloro-5-nitrobenzonitrile has been analyzed for its vibrational spectra, normal coordinate analysis, and thermodynamics, contributing to a deeper understanding of the molecule's physical and chemical properties (Rastogi, Singhal, Kumar, Rao, Palafox, & Kostova, 2009).

Synthesis and Structural Analysis

Another aspect of research involves the synthesis and structural analysis of related compounds. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been synthesized and analyzed using X-ray, IR, NMR, and electronic spectroscopy, contributing to the knowledge of structural features and optical properties of nitrobenzonitrile derivatives (Jukić, Cetina, Halambek, & Ugarković, 2010).

Novel Compound Synthesis

Research also extends to the novel synthesis of derivatives, such as 2H-3,1-benzoxazine derivatives from reactions involving amino-nitrobenzonitriles. These syntheses not only expand the chemical repertoire of nitrobenzonitrile derivatives but also provide insights into reaction mechanisms and potential applications in various fields (Li, Ma, Sun, Wei, & Zhou, 2006).

Thermophysical Studies

The thermophysical behavior of nitrobenzonitrile isomers has been studied to understand their temperature-dependent properties, such as phase transitions, enthalpies, and heat capacities. These studies are essential for applications requiring precise thermal management and material stability (Jiménez, Roux, Dávalos, & Temprado, 2002).

Hydrogenation Studies

Research into the hydrogenation of nitrobenzonitriles using catalysts like Raney nickel has explored the effects of solvent environments and the position of substituents on the hydrogenation process. This research is significant for the development of efficient synthetic routes and understanding the reactivity of nitrobenzonitrile compounds (Koprivova & Červený, 2008).

properties

IUPAC Name

5-chloro-2-methyl-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHNBNZXLYAALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-3-nitrobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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